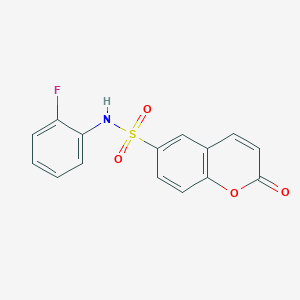![molecular formula C17H19N3O2 B5363644 {5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)
{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol, also known as PFI-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol binds to the SET domain of SETD7 and prevents the transfer of methyl groups from S-adenosylmethionine to the lysine residue on the target protein. This results in a decrease in the level of histone H3 lysine 4 methylation, which is a marker of active gene transcription.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on SETD7, this compound has also been shown to inhibit the activity of other lysine methyltransferases, such as G9a and GLP. This broad-spectrum inhibition may have implications in other areas of research, such as epigenetics and stem cell biology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol in lab experiments is its specificity for SETD7 and other lysine methyltransferases. This specificity allows for more precise manipulation of gene expression and cellular processes. However, one limitation is that this compound may have off-target effects on other cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
Future research on {5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol could focus on its potential applications in cancer therapy, as well as its broader implications in epigenetics and stem cell biology. Additionally, further studies could investigate the potential off-target effects of this compound and ways to mitigate these effects.
Synthesemethoden
The synthesis of {5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with ammonium acetate to produce 2-furancarboxamide. This intermediate is then reacted with 1-(4-bromobutyl)pyridinium bromide to form N-(4-pyridin-2-ylbutyl)-2-furancarboxamide. Finally, this compound is reacted with 1-(2-aminomethyl)-1H-imidazole to produce this compound.
Wissenschaftliche Forschungsanwendungen
{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol has been shown to inhibit the activity of the histone methyltransferase SETD7, which plays a role in regulating gene expression and cellular processes such as cell cycle progression and DNA damage response. This inhibition has potential applications in cancer research, as SETD7 has been implicated in various types of cancer, including breast, prostate, and liver cancer.
Eigenschaften
IUPAC Name |
[5-[1-(4-pyridin-2-ylbutyl)imidazol-2-yl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-13-15-7-8-16(22-15)17-19-10-12-20(17)11-4-2-6-14-5-1-3-9-18-14/h1,3,5,7-10,12,21H,2,4,6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVWQDHNILLUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN2C=CN=C2C3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({2,4-dioxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5363564.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5363570.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363578.png)
![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5363600.png)
![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)